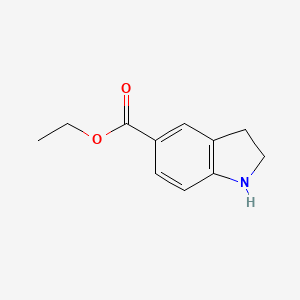

Ethyl indoline-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

ethyl 2,3-dihydro-1H-indole-5-carboxylate |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-4,7,12H,2,5-6H2,1H3 |

InChI Key |

UAMGFOJAOIQXLF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NCC2 |

Origin of Product |

United States |

Fundamental Aspects and Research Significance of the Indoline 5 Carboxylate Scaffold

Strategic Context of Indoline (B122111) Derivatives in Contemporary Organic Chemistry

The indoline scaffold, a heterocyclic aromatic compound, is a cornerstone in the architecture of numerous biologically active molecules. sci-hub.se Comprising a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, this structure is a common feature in a vast array of natural products and synthetic compounds. sci-hub.sesemanticscholar.org Its prevalence has made it a privileged scaffold in medicinal chemistry and drug discovery, with indole (B1671886) derivatives forming the basis for treatments targeting a wide spectrum of diseases, including cancer, inflammation, microbial infections, and neurological disorders. ijlpr.comrjpn.orgresearchgate.netrsc.org

Indoline and its parent compound, indole, are both vital in the synthesis of new drugs. bohrium.com The key distinction lies in the saturation of the five-membered ring; indoline possesses a hydrogenated, non-aromatic pyrrole (B145914) ring, whereas indole's is aromatic. vulcanchem.com This saturation in the indoline structure confers greater three-dimensional conformational flexibility, a property that can be pivotal for binding to biological targets. vulcanchem.com The development of efficient synthetic routes to create diverse indoline derivatives remains a highly active area of research, driven by the quest for novel therapeutic agents and advanced materials. sci-hub.seresearchgate.netnagoya-u.ac.jp

Overview of Structural Features and Regioisomeric Considerations for Indoline-5-carboxylate

Ethyl indoline-5-carboxylate is structurally defined by the indoline bicyclic system with an ethyl carboxylate group attached at the fifth position of the benzene ring. vulcanchem.com The saturation of the pyrrole-like ring distinguishes it from its well-studied aromatic counterpart, ethyl indole-5-carboxylate, leading to different reactivity patterns and enhanced stability under certain reducing conditions. vulcanchem.com

The placement of the substituent on the indoline core is a critical determinant of the molecule's properties. This concept, known as regioisomerism, means that isomers with the same functional group at different positions can exhibit distinct chemical and biological characteristics. For instance, the steric accessibility and electronic environment of a carboxylate group at the 7-position differ significantly from one at the 3- or 5-position, influencing its reactivity in electrophilic substitutions or its interaction with biological receptors. In this compound, the ester group is located on the benzene portion of the scaffold, influencing the aromatic system's electron density.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | ethyl 2,3-dihydro-1H-indole-5-carboxylate |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)NCC2 |

| InChI Key | UAMGFOJAOIQXLF-UHFFFAOYSA-N |

Data sourced from Vulcanchem. vulcanchem.com

The comparison between different regioisomers of carboxylate-substituted indolines highlights the importance of precise positional control during synthesis to achieve desired molecular properties.

Table 2: Comparison of Selected Indole and Indoline Carboxylate Regioisomers

| Compound Name | Key Structural Feature | Significance of Substitution Position |

|---|---|---|

| This compound | Ester at C-5 on benzene ring | Influences aromatic reactivity; distinct from substitution on the saturated pyrrole ring. |

| Ethyl indoline-2-carboxylate | Ester at C-2 on saturated pyrrole ring | Position adjacent to the nitrogen atom directly impacts the amine's reactivity and steric environment. cymitquimica.com |

| Ethyl indole-3-carboxylate | Ester at C-3 on aromatic pyrrole ring | C-3 is the most common site for electrophilic substitution in indoles. ijlpr.com |

| Ethyl indole-7-carboxylate | Ester at C-7 on benzene ring | The 7-position is sterically accessible and can influence interactions with the N-H group of the pyrrole ring. |

Current Research Trajectories and Potential Areas of Exploration for this compound

While direct research on this compound is still emerging, its structural components suggest significant potential in several scientific domains. The bioactivity of related indole carboxylates provides a strong rationale for investigating the indoline variant in medicinal chemistry. vulcanchem.com

One promising area is in the development of novel pharmaceuticals. For example, derivatives of ethyl indole-5-carboxylate are explored for their potential as anti-cancer and anti-inflammatory agents. chemimpex.com The corresponding indoline structure could offer advantages such as improved metabolic stability or reduced cytotoxicity, making it a candidate for development as an antitubercular agent. vulcanchem.com The indole scaffold itself is a known component in molecules that inhibit the Mtb ENR (InhA) enzyme, a key target for anti-tubercular drugs. nih.gov

In material science, the indoline ring's reduced structure and the presence of the amine group could make this compound a valuable monomer. vulcanchem.com Its structure may enhance compatibility with hydrophobic polymers or allow for covalent functionalization, potentially leading to the synthesis of novel polyamides or polyurethanes with tunable properties. vulcanchem.com

Furthermore, computational methods are a key area of exploration. Docking studies could predict the binding affinity of this compound for various biological targets, such as enzymes like cyclooxygenase-2 (COX-2) or phosphodiesterases (PDEs), thereby guiding future experimental work. vulcanchem.com

Table 3: Potential Research Applications for this compound

| Research Area | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Antitubercular Agents | Saturated indoline structure may reduce cytotoxicity while maintaining efficacy, based on activity of related indole carboxylates. vulcanchem.comnih.gov |

| Neurological Agents | The indole/indoline scaffold is a core component of many neurologically active compounds. chemimpex.com | |

| Material Science | Polymer Synthesis | Can potentially serve as a monomer for polyamides or polyurethanes, offering tunable properties. vulcanchem.com |

| Computational Chemistry | Target Identification | In-silico docking studies can predict binding to enzymes like COX-2 and PDEs to guide laboratory research. vulcanchem.com |

Advanced Synthetic Methodologies for Ethyl Indoline 5 Carboxylate

De Novo Construction of the Indoline (B122111) Ring System with 5-Carboxylate Substitution

The creation of the indoline scaffold with a pre-installed carboxylate group at the 5-position is a key strategy in the synthesis of ethyl indoline-5-carboxylate. This approach often involves the formation of the heterocyclic ring from acyclic or simpler cyclic precursors.

Reductive Cyclization and Intramolecular Annulation Approaches

Reductive cyclization of nitroaromatic compounds is a well-established method for constructing the indole (B1671886) and indoline ring systems. semanticscholar.org For instance, the reduction of an appropriate o-nitrostyrene derivative can lead to the formation of the indoline ring. semanticscholar.org A plausible route to this compound could involve the reductive cyclization of a suitably substituted nitro compound, such as ethyl 4-(2-nitrovinyl)benzoate. This transformation is often achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). semanticscholar.org

Intramolecular annulation reactions provide another powerful tool for the de novo synthesis of indolines. mdpi.com These reactions involve the formation of the heterocyclic ring through the cyclization of a precursor containing both the aniline (B41778) and the future pyrrolidine (B122466) ring fragments. For example, palladium-catalyzed intramolecular cyclization of N-aryl imines can afford indoles, which can subsequently be reduced to indolines. organic-chemistry.org A similar strategy could be envisioned for the synthesis of this compound, starting from a precursor like ethyl 4-(N-allyl-N-tosylamino)benzoate, where an intramolecular Heck-type reaction could facilitate the ring closure.

Stereoselective Formation of the Indoline Core

The development of stereoselective methods for the synthesis of substituted indolines is of significant interest, as many biologically active molecules containing this scaffold are chiral. Asymmetric hydrogenation of 2,3-disubstituted indoles, catalyzed by transition metal complexes with chiral ligands, has emerged as a powerful strategy for accessing chiral indolines with high enantioselectivity. sci-hub.se While direct application to this compound would require subsequent functionalization, this approach highlights the potential for creating stereocenters within the indoline core.

Furthermore, visible-light-induced dearomatization strategies have been developed for the stereoselective synthesis of fused and spiro-indolines. acs.org These methods often involve photocatalyzed radical cascade reactions of indole derivatives, leading to complex cyclic scaffolds with multiple stereocenters. acs.org Such approaches could potentially be adapted to precursors of this compound to introduce stereochemical complexity.

Convergent and Divergent Synthesis Strategies

Convergent and divergent synthesis strategies offer efficient pathways to complex molecules by assembling pre-functionalized building blocks or by diversifying a common intermediate. researchgate.net A convergent approach to this compound might involve the coupling of two key fragments, one containing the aniline portion with the carboxylate group and the other possessing the components for the pyrrolidine ring.

Divergent synthesis, on the other hand, allows for the creation of a library of related compounds from a common pluripotent intermediate. researchgate.net For example, a functionalized indoline could serve as a scaffold for the introduction of various substituents. A Zn(II)-catalyzed divergent synthesis of functionalized polycyclic indolines through formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes has been reported, demonstrating the flexibility of such strategies. acs.orgpolimi.it

Functional Group Transformations and Derivatization at the C-5 Position

An alternative to the de novo construction of the substituted indoline ring is the modification of a pre-existing indoline or indole scaffold. This often involves the introduction or manipulation of the ethyl carboxylate group at the C-5 position.

Esterification Reactions of Indoline-5-carboxylic Acid Precursors

A straightforward method for the synthesis of this compound is the esterification of indoline-5-carboxylic acid. This classic transformation can be achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. orgsyn.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride, which is then reacted with ethanol to form the ethyl ester.

It is also possible to perform the esterification on an indole precursor, such as indole-5-carboxylic acid, and then reduce the indole ring to the indoline. Indole-5-carboxylic acid ethyl ester is a commercially available compound that can serve as a direct precursor. biosynth.com

Selective Reductions and Oxidations on the Indoline Scaffold

The indoline ring system is susceptible to both reduction and oxidation, and controlling the selectivity of these reactions is crucial. The catalytic hydrogenation of ethyl indole-5-carboxylate to this compound is a key transformation. This reduction is typically carried out using catalysts like palladium on carbon (Pd/C) in a suitable solvent such as ethanol under hydrogen pressure. vulcanchem.com Care must be taken to optimize the reaction conditions to ensure the reduction of the indole double bond without affecting the ethyl ester functionality. vulcanchem.com

Orthogonal Protecting Group Chemistry for Multistep Syntheses

In the multistep synthesis of complex molecules derived from this compound, the strategic protection and deprotection of functional groups are paramount. Orthogonal protecting group chemistry is a cornerstone of this strategy, allowing for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. uchicago.eduorganic-chemistry.org This approach provides chemists with precise control over the sequence of reactions, which is essential when multiple reactive sites are present in a molecule.

Protecting groups are classified based on the conditions required for their removal, such as lability to acid, base, fluoride (B91410) ions, or catalytic hydrogenation. rsc.org An orthogonal set of protecting groups is one where each group can be cleaved without affecting the others. uchicago.edu For instance, an acid-labile group like a tert-butoxycarbonyl (Boc) group can be removed without cleaving a base-labile fluorenylmethoxycarbonyl (Fmoc) group or a fluoride-labile silyl (B83357) ether. organic-chemistry.org

A practical example is seen in the synthesis of functionalized indoles, where multiple protecting groups are employed to achieve the desired substitution pattern. researchgate.net The choice of protecting groups—such as benzyl (B1604629) ethers (removed by hydrogenolysis), acetyl esters (removed by base), and silyl ethers (removed by fluoride)—allows for a stepwise and controlled construction of the target molecule. rsc.orgresearchgate.net

Table 1: Examples of Orthogonal Protecting Groups in Heterocyclic Synthesis

| Protecting Group | Functional Group Protected | Deprotection Conditions | Orthogonal To |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Amine | Acidic (e.g., TFA, HCl) | Fmoc, Benzyl, Silyl ethers |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Basic (e.g., Piperidine) | Boc, Benzyl, Silyl ethers |

| Benzyl (Bn) | Alcohol, Amine | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc, Silyl ethers |

Catalytic Approaches and Reaction Conditions in Indoline-5-carboxylate Synthesis

Modern synthetic routes to this compound and its derivatives heavily rely on catalytic methods to enhance reaction rates, yields, and selectivity. These approaches include transition-metal catalysis for core structure formation and organocatalysis for introducing chirality.

Transition-Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metals such as palladium (Pd), copper (Cu), and rhodium (Rh) are powerful catalysts for constructing the indoline scaffold. These methods often involve intramolecular cyclizations that form the key C-C or C-N bonds of the heterocyclic ring.

Palladium-catalyzed reactions are particularly prominent. One efficient method involves the intramolecular C-H amination of β-arylethylamine substrates. organic-chemistry.org For example, using a palladium(II) catalyst, 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives can undergo cyclization to form indolines in good yields. organic-chemistry.org Another strategy is the palladium-catalyzed intramolecular amination of arenes, which can tolerate a wide array of functional groups. organic-chemistry.org Furthermore, palladium catalysis is instrumental in domino reactions, such as the C-N bond formation for creating highly conjugated indolo[3,2-b]indoles from diaryl alkynes. tandfonline.com Mechanistic studies have also highlighted the role of palladium complexes in the C-H activation of indole-carboxylic acids, enabling further functionalization. mdpi.com

Copper catalysis offers a cost-effective and sustainable alternative. A notable protocol involves the use of nano copper oxide (CuO) as a recyclable heterogeneous catalyst for the synthesis of N-substituted indoles from indoline carboxylic acid. researchgate.net This reaction proceeds via aromatization followed by a C-N cross-coupling with various aryl halides, demonstrating high yields and catalyst recyclability for up to four cycles. researchgate.net Copper-catalyzed cascade reactions have also been developed to produce indole-2-carboxylic esters from bromobenzaldehydes in a one-pot synthesis. acs.org

Rhodium catalysts have been employed for the regioselective synthesis of 3-aryl indoles and for the cyclization of 2-ethynylanilines to form indole derivatives. tandfonline.comnih.gov Rh(III)-catalyzed C-H activation and annulation strategies have proven effective in creating complex, polycyclic-fused indole derivatives from simpler indole precursors. nih.gov

Table 2: Selected Transition-Metal Catalyzed Reactions for Indoline/Indole Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | Intramolecular C-H Amination | β-arylethylamines | High efficiency, mild conditions. organic-chemistry.org |

| Nano CuO / Cs₂CO₃ | C-N Cross-Coupling | Indoline carboxylic acid, Aryl halides | Recyclable catalyst, good to excellent yields. researchgate.net |

| CuI / Ligand | Cascade to Indole Esters | 2-Bromobenzaldehydes | One-pot synthesis, compatible with green solvents. acs.org |

Organocatalytic Applications in Asymmetric Indoline Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral indolines, avoiding the use of potentially toxic and expensive metals. This field utilizes small, chiral organic molecules to catalyze reactions with high enantioselectivity. acs.org

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are widely used. They can activate substrates through hydrogen bonding, enabling highly enantioselective reactions. For instance, CPAs have been used to catalyze the transfer hydrogenation of indole derivatives using a Hantzsch ester as the hydrogen source, producing optically active indolines with high enantioselectivity. organic-chemistry.org Similarly, CPAs have catalyzed asymmetric aza-Friedel–Crafts reactions of indoles with in-situ generated ketimines from indolinone carboxylates, yielding products with up to 99% enantiomeric excess (ee). rsc.org

Proline and its derivatives are another important class of organocatalysts. N-aryl-L-valinamide, a proline derivative, has been shown to catalyze the asymmetric aldol (B89426) reaction of isatins (a related indole derivative) with ketones, affording products in excellent yields and with over 99% ee. beilstein-journals.org These reactions demonstrate the power of organocatalysis to construct complex chiral scaffolds from simple precursors under mild conditions. acs.orgrsc.org

Table 3: Examples of Organocatalytic Asymmetric Indoline/Indole Synthesis

| Organocatalyst Type | Reaction Type | Substrates | Enantioselectivity (ee) |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Transfer Hydrogenation | Indole derivatives, Hantzsch ester | High enantioselectivities. organic-chemistry.org |

| Chiral Phosphoric Acid (CPA) | Aza-Friedel-Crafts Reaction | Indoles, Indolin-3-ones | Up to 99% ee. rsc.org |

| Proline Amide Derivative | Asymmetric Aldol Reaction | Isatins, Ketones | Up to >99% ee. beilstein-journals.org |

Sustainable and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been made to develop sustainable methods for synthesizing indoline and indole derivatives. rasayanjournal.co.in These protocols aim to reduce waste, eliminate hazardous substances, and improve energy efficiency.

A key strategy is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. Research has shown that solvents like ethyl acetate (B1210297) (EtOAc) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable resources, can effectively replace dipolar aprotic solvents like DMSO in copper-catalyzed indole syntheses without compromising yield. acs.org

Solvent-free reaction conditions represent another major advancement. Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, has been successfully applied to the Fischer indole synthesis. unica.it This solvent-free method is versatile and can be applied to a broad range of substrates. Microwave-assisted synthesis is another green technique that often reduces reaction times and improves yields, and has been used for synthesizing various indole derivatives under solvent-free conditions. tandfonline.com

The use of recyclable catalysts, such as the nano CuO mentioned previously, is also a cornerstone of sustainable synthesis. researchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture and reused, minimizing waste and catalyst cost over multiple runs. Water is also being explored as a green solvent for reactions like the palladium-catalyzed C-H activation of indole-carboxylic acids, further enhancing the environmental profile of these synthetic methods. mdpi.com

Table 4: Green Chemistry Approaches in Indole/Indoline Synthesis

| Green Strategy | Example Application | Advantages |

|---|---|---|

| Benign Solvents | Cu-catalyzed indole synthesis in EtOAc or 2-MeTHF | Reduced environmental impact, renewable solvents. acs.org |

| Solvent-Free Conditions | Mechanochemical Fischer indole synthesis | Elimination of solvent waste, high efficiency. unica.it |

| Microwave-Assisted Synthesis | One-pot synthesis of isoniazid (B1672263) derivatives | Reduced reaction times, high yields. tandfonline.com |

| Recyclable Catalysts | Nano CuO in C-N cross-coupling | Reduced waste, cost-effective, catalyst can be reused. researchgate.net |

Exploration of Reaction Chemistry and Mechanistic Pathways of Ethyl Indoline 5 Carboxylate

Reactivity Profiles of the Indoline (B122111) Nucleus

The indoline nucleus possesses distinct reactive sites on both its aromatic and saturated rings. The lone pair of electrons on the nitrogen atom significantly influences the electronic properties of the entire system, dictating the regioselectivity of various transformations.

Electrophilic Substitution Reactions on the Benzene (B151609) Moiety of Indoline-5-carboxylate

Research on closely related N-protected indoline-5-carboxamides provides significant insight into the regioselectivity of these reactions. semanticscholar.org In a key study, an N-protected indoline-5-(N-phenyl)carboxamide was subjected to directed ortho-metalation, a process that facilitates subsequent electrophilic substitution. semanticscholar.org Treatment with a strong base like s-butyllithium resulted in lithiation primarily at the C-4 position, which is ortho to the directing carboxamide group. semanticscholar.org A second metalation-substitution cycle on the C-4 substituted product led to the functionalization of the C-6 position. semanticscholar.org This demonstrates that the positions ortho to the carboxylate-derived directing group (C-4 and C-6) are the most favored sites for electrophilic attack, a principle that extends to ethyl indoline-5-carboxylate.

| Reaction Type | Reagents | Position of Substitution | Product | Reference |

| Metalation | s-Butyllithium, THF, -80°C | C-4 | 4-Lithio-indoline derivative | semanticscholar.org |

| Silylation (of 4-lithio intermediate) | Trimethylsilyl chloride | C-4 | 4-Trimethylsilyl-indoline derivative | semanticscholar.org |

| Benzylation (of 4-lithio intermediate) | Benzyl (B1604629) bromide | C-4 | 4-Benzyl-indoline derivative | semanticscholar.org |

| Metalation (of 4-substituted indoline) | s-Butyllithium, THF, -80°C | C-6 | 6-Lithio-4-substituted-indoline derivative | semanticscholar.org |

Nucleophilic Additions and Substitutions on the Saturated Pyrrolidine (B122466) Ring

The saturated pyrrolidine ring of this compound is generally less reactive towards nucleophiles than the aromatic ring. However, the nitrogen atom, being a secondary amine, is a key site for nucleophilic reactions such as alkylation and acylation. nih.gov

N-Alkylation: The nitrogen atom can be deprotonated by a suitable base to form an indolinide anion, which then acts as a nucleophile. This anion can react with various electrophiles, such as alkyl halides, to form N-substituted indoline derivatives. For instance, N-alkylation of 5-nitroindoline (B147364) has been achieved through reductive amination with various aldehydes. nih.gov A similar strategy could be applied to this compound. Studies on the related ethyl indole-2-carboxylate (B1230498) show that N-alkylation can be successfully carried out using potassium hydroxide (B78521) in acetone (B3395972) with alkylating agents like allyl bromide and benzyl bromide. mdpi.comresearchgate.net

N-Acylation: The indoline nitrogen can also undergo acylation with acyl chlorides or anhydrides to form N-acyl derivatives. This reaction is often used to protect the nitrogen atom or to introduce further functionality.

Reactions directly on the carbon atoms of the pyrrolidine ring are less common and typically require activation, for example, through the formation of an enamine or via radical pathways.

Radical Reactions and Single-Electron Transfer Processes

Radical reactions offer an alternative pathway for the functionalization of the indoline scaffold. While specific studies on this compound are limited, research on related indole (B1671886) and indoline systems demonstrates the feasibility of such transformations. Photocatalytic methods have been developed for the dearomatization of electron-deficient indoles through radical addition to the C2=C3 bond, forming indoline derivatives. researchgate.netnih.gov

Manganese(III) acetate-mediated oxidative free-radical reactions between indole derivatives and 1,3-dicarbonyl compounds have also been reported, leading to the formation of new C-C bonds at the C-2 position. clockss.org A radical cascade cyclization of 2-alkynylaniline derivatives has been developed to construct C3-substituted indolines. acs.org These methodologies suggest that this compound could serve as a substrate for radical reactions, potentially leading to functionalization at the C-2, C-3, or benzylic C-7 positions, depending on the specific radical precursor and reaction conditions.

Transformations Involving the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the 5-position is a versatile functional handle that can be transformed into a variety of other groups through several key reactions.

Hydrolysis and Transesterification Kinetics and Thermodynamics

Hydrolysis: The ethyl ester of indoline-5-carboxylate can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, is a common procedure. acs.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon.

Enzymatic Hydrolysis: In addition to chemical methods, enzymatic hydrolysis offers a highly selective alternative. Lipases, a class of hydrolase enzymes, are known to catalyze the enantioselective hydrolysis of esters. oup.comgoogle.com For example, an esterase from Bacillus aryabhattai has been used for the selective hydrolysis of (R,S)-ethyl indoline-2-carboxylate to produce (S)-indoline-2-carboxylic acid. researchgate.net Such enzymatic methods are particularly valuable for preparing enantiomerically pure compounds. The reaction conditions, including pH, temperature, and co-solvents, are critical for optimizing enzyme activity and selectivity. researchgate.net

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For instance, treatment of ethyl indol-2-carboxylate with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of methyl indol-2-carboxylate. mdpi.comresearchgate.net This reaction is typically an equilibrium process, and using the desired alcohol as the solvent can drive the reaction to completion.

| Transformation | Reagents/Catalyst | Product | Notes | Reference |

| Basic Hydrolysis | 3 N NaOH (aq), Ethanol (B145695), Reflux | Indoline-5-carboxylic acid | Standard saponification | acs.org |

| Enzymatic Hydrolysis | Esterase from Bacillus aryabhattai | (S)-Indoline-2-carboxylic acid | Highly enantioselective for the 2-carboxylate analogue | researchgate.net |

| Transesterification | NaOMe, Methanol | Mthis compound | Reaction proceeds for the indole analogue | mdpi.comresearchgate.net |

Amidation and Reduction Reactions for New Functional Groups

Amidation: The ethyl ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction often requires heating or the use of a catalyst. A direct conversion of ethyl indole-5-carboxylate to N-phenylindole-5-carboxamide has been achieved using trimethylaluminum (B3029685) and aniline (B41778), demonstrating a practical route to amide formation. semanticscholar.org

Reduction: The ester group can be reduced to a primary alcohol, (indolin-5-yl)methanol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. harvard.edu The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). derpharmachemica.com This reduction converts the electron-withdrawing carboxylate group into a neutral hydroxymethyl group, significantly altering the electronic properties and reactivity of the molecule.

| Reaction | Reagent | Functional Group Transformation | Product | Reference |

| Amidation | Trimethylaluminum, Aniline | -COOEt → -CONHPh | N-Phenylindoline-5-carboxamide | semanticscholar.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), Ether | -COOEt → -CH₂OH | (Indolin-5-yl)methanol | derpharmachemica.com |

Decarboxylative Coupling and Related Transformations

Decarboxylative cross-coupling has emerged as a powerful strategy in organic synthesis, offering a modular approach to form new carbon-carbon and carbon-heteroatom bonds. soci.orgacs.org This method utilizes carboxylic acids, which are abundant and often stable, as alternatives to traditional organometallic reagents. acs.orgnih.gov The transformation typically involves the expulsion of carbon dioxide to generate a reactive intermediate that engages in a coupling event, often mediated by transition metal catalysts. nih.gov

The general mechanism for decarboxylative coupling, particularly in the context of biaryl synthesis, often employs a bimetallic system, such as palladium and copper or silver. acs.org The process involves the activation of an electrophile (e.g., an aryl halide) by a palladium catalyst, while a second metal, like silver, facilitates the decarboxylation of the carboxylic acid partner to generate the nucleophilic species for the cross-coupling. acs.org More recent advancements have utilized metallaphotoredox catalysis, combining transition metals like iron and nickel with a photocatalyst to enable the decarboxylation of alkyl carboxylic acids via radical intermediates under light irradiation. nih.govacs.org This process involves a light-induced ligand-to-metal charge transfer (LMCT) event, generating a carboxylate radical which rapidly extrudes CO2 to form an alkyl radical, the key intermediate for coupling. nih.govacs.org

While direct examples involving this compound are not prevalent in the cited literature, the principles are demonstrated in the synthesis of complex molecules containing the indoline scaffold. A notable application is the convergent synthesis of (R)-Silodosin, an FDA-approved therapeutic. nih.gov This strategy employs a reductive decarboxylative cross-coupling to unite an iodoindoline fragment with a chiral carboxylic acid-derived partner. nih.gov The reaction, optimized with a nickel catalyst, demonstrates the power of this method to forge critical bonds in complex target synthesis, bypassing more traditional, linear approaches. nih.gov This highlights the potential of using indoline-5-carboxylic acid derivatives as coupling partners to access 5-substituted indolines.

Table 1: Examples of Decarboxylative Coupling Reactions with Heterocyclic Carboxylic Acids This table presents data on related heterocyclic systems to illustrate the principles of decarboxylative coupling.

| Carboxylic Acid Substrate | Coupling Partner | Catalytic System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methyloxazole-5-carboxylic acid | N-Tosyl-3-iodoindole | Pd(OAc)₂, Ag₂CO₃, P(o-tol)₃ | 3-(2-Methyloxazol-5-yl)-1-tosyl-1H-indole | 63% | acs.org |

| Thiazole-5-carboxylic acid | 1-Iodo-4-nitrobenzene | Pd(OAc)₂, Ag₂CO₃, P(o-tol)₃ | 5-(4-Nitrophenyl)thiazole | 85% | acs.org |

| Cyclopentane carboxylic acid | 4-Iodoanisole | FeCl₃, NiBr₂·diglyme | 1-Cyclopentyl-4-methoxybenzene | 68% | nih.govacs.org |

| N-Boc-piperidine-4-carboxylic acid | 1-Iodo-4-(trifluoromethoxy)benzene | FeCl₃, NiBr₂·diglyme | 1-(4-(Trifluoromethoxy)phenyl)piperidine | 52% | nih.govacs.org |

| Indoline Fragment (via RAE) | Iodoindoline | NiI₂, Ligand, Zn, LiBr | Coupled Indoline Core of Silodosin | 77% | nih.gov |

Regiochemical and Stereochemical Control in Reactions of this compound

Achieving selectivity in the functionalization of complex molecules like this compound is a central goal in synthetic chemistry. Control over the site of reaction (regiochemistry) and the three-dimensional arrangement of atoms (stereochemistry) is paramount for creating well-defined structures for various applications.

Directed Functionalization at Nitrogen and Carbon Positions

The indoline scaffold possesses multiple sites susceptible to functionalization, including the nitrogen atom and several C-H bonds on the aromatic ring. The inherent reactivity differences between these sites, coupled with the use of directing groups, allow for selective transformations.

Nitrogen Functionalization: The nitrogen atom of the indoline ring is a nucleophilic site and can readily undergo reactions such as N-arylation. Copper-catalyzed Ullmann-type couplings are effective for this purpose. For instance, the N-arylation of various indoles with aryl iodides proceeds efficiently using copper catalysts, demonstrating high chemoselectivity for the N-H bond even in the presence of other functional groups. acs.org A two-step approach involving the N-arylation of an indoline followed by aromatization is also a viable strategy for producing N-aryl indoles. mdpi.com

Carbon Functionalization: Directing C-H functionalization on the benzene portion of the indoline ring is challenging due to the similar reactivity of the C4, C5, C6, and C7 positions. nih.gov However, modern catalytic methods have enabled remarkable regioselectivity.

C5-Functionalization: Selective functionalization at the C5 position, where the ethyl carboxylate group resides in the title compound, has been achieved. A notable strategy involves a palladium-catalyzed C-H olefination of directing-group-free indolines. This method selectively installs an olefin at the C5 position with a variety of acrylate (B77674) partners, even on indolines bearing electron-withdrawing substituents. acs.org

C7-Functionalization: The C7 position, adjacent to the nitrogen-bearing ring, can be targeted using directing groups temporarily installed on the indoline nitrogen. nih.govresearchgate.net For example, a removable pyrimidyl group can direct rhodium-catalyzed C-H carbonylation to selectively install a carboxylate at the C7 position. researchgate.net Similarly, a di-tert-butylphosphinoyl directing group can facilitate palladium-catalyzed C7-arylation with phenylboronic acid. mdpi.com This approach often involves a three-step sequence: reduction of a substituted indole to the indoline, directed C-H functionalization at C7, and subsequent re-aromatization to the C7-functionalized indole. nih.gov

C4-Functionalization: The C4 position is notoriously difficult to functionalize due to steric hindrance and electronic factors. nih.gov Nevertheless, success has been achieved using directing groups. A rhodium(III)-catalyzed C-H activation has been reported for the alkylation of the C4-position of indole derivatives using a weakly coordinating carbonyl group at C3 as the director. nih.gov

Table 2: Selected Examples of Directed Functionalization of Indoline/Indole Systems

| Position | Reaction Type | Catalyst/Reagents | Directing Group | Substrate Example | Reference |

|---|---|---|---|---|---|

| N1 | N-Arylation | CuI, 1,10-phenanthroline | None | 5-Cyanoindole | acs.org |

| C5 | Olefination | Pd(OAc)₂, S,O-Ligand | None | N-Methyl-6-chloroindoline | acs.org |

| C7 | Arylation | Rh(III) catalyst | Pyrimidyl | N-Pyrimidylindoline | researchgate.net |

| C7 | Carbonylation | RhCl₃, CO | Pyrimidyl | N-Pyrimidylindoline | researchgate.net |

| C4 | Alkylation | Rh(III) catalyst | C3-Carbonyl | N-Acetyl-3-formylindole | nih.gov |

Retention and Inversion of Stereochemistry in Chiral Indoline Systems

When reactions occur at or near a stereocenter in a chiral molecule, the stereochemical outcome—either retention or inversion of the original configuration—is critically important. This is often dictated by the reaction mechanism.

A classic S_N2 reaction proceeds with inversion of stereochemistry. However, retention of stereochemistry is also possible and often occurs through a double inversion mechanism. A clear example of this phenomenon was observed during the synthesis of a dopamine (B1211576) D3 receptor antagonist. nih.gov In this synthesis, the fluorination of a chiral alcohol using diethylaminosulfur trifluoride (DAST) was expected to proceed with inversion of configuration. nih.gov Surprisingly, the reaction resulted in the retention of the original stereochemistry.

The proposed mechanism for this outcome involves neighboring group participation by a nearby piperazine (B1678402) nitrogen atom. The key steps are:

The alcohol is activated by DAST to form a good leaving group.

The adjacent nitrogen atom acts as an internal nucleophile, attacking the stereocenter from the backside in an intramolecular S_N2 reaction. This first step inverts the stereocenter and forms a strained, three-membered aziridinium (B1262131) ion intermediate.

The fluoride (B91410) ion, now acting as the external nucleophile, attacks one of the carbons of the aziridinium ring. This second S_N2 attack opens the ring and inverts the stereocenter for a second time.

Chemo-, Regio-, and Stereoselective Catalysis

Catalysis is the cornerstone of modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. For a multifunctional molecule like this compound, catalysts can be designed to control which functional group reacts (chemoselectivity), at which position the reaction occurs (regioselectivity), and in what spatial orientation the product is formed (stereoselectivity).

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the copper-catalyzed N-arylation of indoles, the catalyst promotes the formation of a C-N bond at the indole nitrogen, leaving other potentially reactive groups, such as nitriles or esters, untouched. acs.org This allows for the precise modification of the nitrogen atom without the need for protecting group strategies.

Regioselectivity: As discussed in section 3.3.1, catalysts can direct reactions to a specific C-H bond among many similar ones. A compelling example is the palladium-catalyzed C5-olefination of indolines. acs.org By using a specific palladium/S,O-ligand combination, the reaction is directed to the C5 position without requiring a directing group on the nitrogen. This contrasts with many other methods that rely on directing groups to achieve functionalization at the C7 position. researchgate.netmdpi.com This ligand-based control over regioselectivity is a sophisticated strategy for functionalizing the indoline core.

Stereoselectivity: The catalytic asymmetric synthesis of chiral indolines is of great importance, as these structures are common in bioactive molecules. organic-chemistry.orgchinesechemsoc.org

Asymmetric Hydrogenation: Chiral indolines can be synthesized with high enantioselectivity via the asymmetric hydrogenation of precursor indoles. Iridium catalysts paired with chiral bisphosphine-thiourea ligands have been developed for the hydrogenation of various unprotected indoles, yielding chiral indolines in high yields and excellent enantiomeric excess (ee) (up to 99% ee). chinesechemsoc.org Similarly, chiral Brønsted acids can act as metal-free organocatalysts, facilitating the transfer hydrogenation of 3H-indoles to produce optically active indolines with high enantioselectivity. organic-chemistry.org

Asymmetric C-H Functionalization: Chiral catalysts can also control stereochemistry during C-H activation reactions. Palladium catalysts incorporating chiral N-heterocyclic carbene (NHC) ligands have been used for the intramolecular C(sp³)–H activation of N-aryl, N-alkyl carbamates to form enantioenriched 2- and 2,3-disubstituted indolines with very high asymmetric induction. unige.ch In a particularly elegant example, these chiral catalysts were shown to perform a regiodivergent reaction on a racemic starting material, transforming each enantiomer into a different, highly enantioenriched indoline product by selectively activating either a methyl or a methylene (B1212753) C-H bond. unige.ch

Table 3: Examples of Selective Catalysis in the Synthesis and Functionalization of Indolines

| Selectivity Type | Reaction | Catalyst System | Substrate | Product | Yield / Selectivity | Reference |

|---|---|---|---|---|---|---|

| Chemoselective | N-Arylation | CuI / 1,10-phenanthroline | Indole | N-Aryl Indole | 81% | acs.org |

| Regioselective | C5-Olefination | Pd(OAc)₂ / S,O-Ligand | N-Methyl-6-fluoroindoline | C5-Olefinated Indoline | 85% | acs.org |

| Regioselective | C7-Arylation | Rh(III) catalyst / Pyrimidyl DG | Indoline | C7-Aryl Indoline | 91% | researchgate.net |

| Stereoselective | Asymmetric Hydrogenation | Ir / ZhaoPhos Ligand | 2-Aryl Unprotected Indole | Chiral 2-Aryl Indoline | 99% yield, 98% ee | chinesechemsoc.org |

| Stereoselective | Asymmetric Hydrogenation | Chiral Brønsted Acid | 2-Aryl-3H-Indole | Chiral 2-Aryl Indoline | 98% yield, 97% ee | organic-chemistry.org |

| Stereo- & Regioselective | Asymmetric C-H Activation | Pd / Chiral NHC Ligand | Racemic N-Aryl, N-Alkyl Carbamate | Enantioenriched Indolines | High ee | unige.ch |

Computational and Theoretical Investigations of Ethyl Indoline 5 Carboxylate

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are fundamental in elucidating the electronic behavior of molecules. These ab initio calculations provide a detailed picture of electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of a molecule in its ground state can be accurately calculated. ijrar.org

For indole (B1671886) derivatives, DFT calculations typically reveal a high degree of planarity in the fused bicyclic ring system. The fusion of the benzene (B151609) and pyrrole (B145914) rings results in specific bond length variations; for instance, the C4-C9 bond length where the rings are fused is often observed to be longer than other C-C bonds in the benzene ring due to the strain of fusion. ijrar.org The carboxylate group substituent at the C5 position influences the electronic structure, but generally does not cause significant distortion of the planar indole core. The optimized geometry from DFT calculations provides the foundation for all other computational analyses and confirms the energetic stability of the molecule's conformation. tandfonline.com

Table 1: Predicted Geometrical Parameters of Indole-Carboxylate Derivatives from DFT Calculations Note: Data is based on calculations of structurally similar compounds like Ethyl indole-2-carboxylate (B1230498). ijrar.org

| Parameter | Bond | Typical Length (Å) | Parameter | Bonds | Typical Angle (°) |

| Bond Length | C=O | 1.216 | Bond Angle | N1-C2-C3 | 109.3 |

| Bond Length | C-O | 1.350 | Bond Angle | C2-C10-O11 | 125.1 |

| Bond Length | C-N | 1.380 | Bond Angle | C2-C10-O12 | 111.5 |

| Bond Length | C-C (Aromatic) | 1.390 - 1.426 | Bond Angle | O11-C10-O12 | 123.4 |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and prone to chemical reactions. nih.gov For indole derivatives, the HOMO is typically distributed over the π-system of the indole ring, while the LUMO is often localized on the ring and the electron-withdrawing carboxylate group. tandfonline.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Related Indole Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Indole-based Schiff Base | DFT | -6.20 | 0.00 | 6.20 |

| Indole-based Schiff Base | DFT | -7.71 | 0.00 | 7.71 |

| Ethyl 6-nitro-1H-indole-3-carboxylate | DFT | -6.85 | -3.12 | 3.73 |

Data derived from studies on various indole derivatives. tandfonline.commdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govrsc.org The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Typically, red-colored regions indicate a negative electrostatic potential, signifying an abundance of electrons and identifying probable sites for electrophilic attack. researchgate.net Yellow and green colors represent intermediate and near-zero potential, respectively. Blue-colored regions correspond to a positive electrostatic potential, indicating electron deficiency and marking likely sites for nucleophilic attack. nih.gov

In Ethyl indoline-5-carboxylate, the MEP map would show the most negative potential (red) concentrated around the highly electronegative oxygen atoms of the carbonyl group in the ester function. mdpi.comresearchgate.nettandfonline.com This highlights their role as hydrogen bond acceptors and the primary sites for interaction with electrophiles. The hydrogen atom attached to the indoline (B122111) nitrogen (N-H) would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. tandfonline.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability. This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2). rsc.org

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical methods typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Molecular Dynamics simulations are computational methods used to study the physical movements of atoms and molecules. By solving Newton's equations of motion, MD simulations can track the trajectory of a molecule, revealing its conformational flexibility and dynamic behavior in various environments, such as in a solvent. researchgate.net

For this compound, MD simulations can explore the conformational landscape arising from the rotation of the ethyl ester group relative to the rigid indoline ring. These simulations can identify the most populated and energetically favorable conformations, as well as the energy barriers for rotation between them. This information is crucial for understanding how the molecule might adapt its shape to interact with biological targets or other molecules in a solution. mdpi.com The study of such dynamic behavior provides a more realistic picture of the molecule's properties than static, gas-phase calculations alone. researchgate.net

Solvent Effects on Molecular Conformation and Electronic Properties

The surrounding solvent environment can significantly influence the molecular conformation and electronic properties of this compound. Computational chemistry provides powerful tools to investigate these solvent effects, primarily through implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for evaluating how the polarity of a solvent affects the stability of different conformers and the electronic structure of the molecule. For instance, in polar solvents, conformations with larger dipole moments are generally stabilized. This can lead to shifts in the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—altering the HOMO-LUMO energy gap which is crucial for the molecule's reactivity and photophysical properties. nih.gov

Explicit solvation models, while more computationally intensive, provide a more detailed picture by including individual solvent molecules around the solute. This allows for the specific analysis of solute-solvent interactions, such as hydrogen bonding between the carboxylate group of this compound and protic solvents like water or ethanol (B145695). These specific interactions can induce conformational changes and have a pronounced effect on the molecule's electronic properties.

Theoretical studies can systematically vary the solvent to predict trends in properties. For example, comparing calculations performed in a non-polar solvent like hexane (B92381) with those in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) can reveal the extent of solvatochromism and conformational flexibility. nih.gov

Binding Site Analysis and Ligand-Protein Interactions

Computational modeling is instrumental in analyzing the potential binding of this compound to protein targets. This analysis, which avoids biological outcomes, focuses on the physicochemical nature of the interactions. The process typically begins with molecular docking, a method used to predict the preferred orientation of a ligand when bound to a receptor. jabonline.in

Docking simulations place this compound into the binding site of a target protein, generating multiple possible binding poses. These poses are then scored based on functions that estimate the binding affinity, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. mdpi.comsemanticscholar.org For an indoline-based compound, computational analysis can reveal key interactions, such as the indoline moiety being positioned near a specific residue or metal ion within the active site, contributing to the binding through van der Waals interactions with surrounding amino acid residues like Leucine, Isoleucine, or Phenylalanine. acs.org

These computational methods generate detailed maps of potential interactions, highlighting which parts of the this compound molecule are critical for binding and the nature of the forces involved.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting and confirming the structure of molecules like this compound by simulating their NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.net This method is often employed within the framework of Density Functional Theory (DFT), using functionals like B3LYP and basis sets such as 6-311+G(d,p). elsevierpure.com

The process begins with the optimization of the molecule's geometry. Following optimization, the GIAO method is used to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). The chemical shifts (δ) are then determined by referencing these shielding values to a standard, typically Tetramethylsilane (TMS). elsevierpure.com

Comparing the calculated chemical shifts with experimental data serves as a rigorous test of the proposed molecular structure. A strong linear correlation between the theoretical and experimental values, often with a high R² value, provides confidence in the structural assignment. researchgate.net Discrepancies between calculated and observed shifts can point to conformational effects or the influence of the solvent, which can also be modeled in the calculations. elsevierpure.com

Table 1: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 53.8 | 54.2 |

| C3 | 29.5 | 29.9 |

| C3a | 135.1 | 135.5 |

| C4 | 125.6 | 126.0 |

| C5 | 123.0 | 123.4 |

| C6 | 128.9 | 129.3 |

| C7 | 109.8 | 110.2 |

| C7a | 152.4 | 152.8 |

| C=O | 166.5 | 166.9 |

| O-CH₂ | 60.7 | 61.1 |

| CH₃ | 14.3 | 14.7 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical frequency analysis using DFT methods can predict these spectra, aiding in the structural elucidation of this compound. uh.edu

Calculations are typically performed using functionals like B3LYP with extended basis sets to compute the harmonic vibrational frequencies, IR intensities, and Raman activities. uh.edu The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations. uh.edu

The primary utility of these calculations is the assignment of specific spectral bands to the vibrations of functional groups within the molecule. For this compound, key vibrational modes include:

N-H stretching: Expected in the region of 3220-3500 cm⁻¹ for the indoline amine. researchgate.net

C-H stretching: Aromatic and aliphatic C-H stretches typically appear in the 2800-3100 cm⁻¹ range. scialert.net

C=O stretching: The carbonyl group of the ester is expected to produce a strong, characteristic band in the IR spectrum, generally between 1600-1800 cm⁻¹. uh.eduscialert.net

C-N stretching: This vibration is typically observed in the 1200-1350 cm⁻¹ region. researchgate.net

Ring vibrations: C=C stretching vibrations of the aromatic ring appear in the 1430-1625 cm⁻¹ range. scialert.net

By correlating the calculated frequencies and intensities with the experimental IR and Raman spectra, a detailed and confident assignment of the vibrational modes can be achieved, confirming the molecular structure. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=O Stretch (Ester) | 1700 - 1750 | Strong | Weak |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium-Strong | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium | Medium-Weak |

| C-O Stretch (Ester) | 1100 - 1300 | Strong | Weak |

The photophysical properties of this compound, such as its absorption and emission of light, can be investigated using theoretical methods. Time-Dependent Density Functional Theory (TD-DFT) is a common and effective approach for predicting UV-Vis spectra. faccts.demdpi.com

The calculation involves determining the energies of electronic transitions from the ground state to various excited states. The most significant transitions, often from the HOMO to the LUMO, correspond to the absorption maxima (λmax) in the UV-Vis spectrum. nih.govmdpi.com The oscillator strength is also calculated for each transition, which relates to the intensity of the corresponding spectral band. faccts.de

These calculations can predict how structural modifications or changes in the solvent environment will affect the absorption spectrum. For example, using an implicit solvation model like IEF-PCM in the TD-DFT calculation can show how the λmax shifts in solvents of different polarities. nih.gov Non-polar solvents may result in different absorption wavelengths compared to polar solvents due to stabilization effects on the ground and excited states. nih.gov

Similarly, TD-DFT can be used to model the properties of the first singlet excited state to predict fluorescence emission energies. nih.gov By comparing the predicted absorption and emission wavelengths with experimental data, these computational studies provide valuable insights into the electronic structure and photophysical behavior of this compound. mdpi.com

Table 3: Predicted Electronic Transitions and Absorption Wavelengths

| Transition | Main Orbital Contribution | Calculated λmax (nm) | Oscillator Strength (f) | Solvent |

|---|---|---|---|---|

| S₀ → S₁ | HOMO → LUMO | 315 | 0.25 | Hexane |

| S₀ → S₂ | HOMO-1 → LUMO | 280 | 0.18 | Hexane |

| S₀ → S₁ | HOMO → LUMO | 325 | 0.28 | Ethanol |

| S₀ → S₂ | HOMO-1 → LUMO | 282 | 0.20 | Ethanol |

Role of Ethyl Indoline 5 Carboxylate As a Building Block in Complex Chemical Synthesis

Scaffold for the Construction of Polycyclic and Fused Heterocyclic Systems

The indoline (B122111) core of ethyl indoline-5-carboxylate provides a robust platform for the synthesis of intricate molecular structures. Its amenability to various chemical transformations allows for the construction of novel ring systems and complex molecular architectures.

Synthesis of Novel Indoline-Containing Ring Systems

This compound serves as a key precursor in the synthesis of various polycyclic and fused heterocyclic systems. Through strategic functionalization and cyclization reactions, chemists can introduce new rings onto the indoline scaffold, leading to the formation of structurally diverse molecules. For instance, cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, have been employed to construct fused indoline systems. acs.org These reactions, often catalyzed by transition metals, allow for the controlled formation of new carbocyclic and heterocyclic rings fused to the indoline core. The resulting polycyclic structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional arrangements and potential for biological activity. While direct examples starting from this compound are not extensively documented in readily available literature, the principles of indole (B1671886) and indoline chemistry strongly suggest its applicability in such synthetic strategies. acs.orgnih.gov

Incorporation into Spiro and Bridged Molecular Architectures

The reactivity of the indoline nucleus also permits its incorporation into spirocyclic and bridged molecular frameworks. Spiro compounds, characterized by two rings connected at a single shared atom, and bridged systems, containing a bond or a chain of atoms connecting two non-adjacent positions of a ring system, represent challenging synthetic targets with important applications.

The synthesis of spiro[indoline-pyrrolidine] derivatives, for example, has been achieved through one-pot, three-component 1,3-dipolar cycloaddition reactions. bohrium.com While these examples often utilize isatins as the indoline precursor, the underlying chemical principles can be adapted for derivatives of this compound. Such strategies would involve the generation of an azomethine ylide from the indoline nitrogen and its subsequent reaction with a suitable dipolarophile to construct the spirocyclic system.

The construction of bridged indole alkaloids is another area where derivatives of this compound could serve as valuable starting materials. mdpi.com Techniques like the intramolecular Heck reaction have been pivotal in forming the complex bridged frameworks found in many natural products. wikipedia.org By strategically introducing an alkenyl halide and an alkene moiety onto the this compound scaffold, intramolecular cyclization could potentially lead to the formation of novel bridged indoline structures.

Precursor for Advanced Molecular Scaffolds

The functional groups present in this compound, namely the secondary amine and the ethyl ester, provide handles for further chemical modification, making it an excellent precursor for more advanced and complex molecular scaffolds. The nitrogen atom can be alkylated or acylated to introduce a variety of substituents, which can then participate in subsequent cyclization reactions to build intricate polycyclic systems. mdpi.comnih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functional groups, further expanding the synthetic possibilities. mdpi.com This versatility allows for the systematic construction of libraries of complex molecules with diverse functionalities, which is crucial for drug discovery and the development of new materials.

Utility in the Preparation of Functional Organic Materials

Beyond its role in constructing complex molecular skeletons, this compound and its derivatives are valuable intermediates in the synthesis of functional organic materials, including dyes, pigments, and polymers.

Intermediate for the Synthesis of Dyes and Pigments

Indoline derivatives are known to be effective coupling components in the synthesis of azo disperse dyes. rsc.org Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a significant class of synthetic colorants. The general synthesis involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. rsc.org Indoline, being an electron-rich heterocycle, can act as this coupling component.

While specific examples detailing the use of this compound in this context are not prevalent in the literature, the fundamental principles of azo coupling suggest its potential. The indoline nitrogen would direct the coupling to the C7 position of the ring. The resulting azo dye would incorporate the indoline-5-carboxylate moiety, which could influence the final color and properties of the dye. A series of novel indoline azo disperse dyes have been synthesized and shown to exhibit a range of colors from yellow to red when applied to fabrics like polyethylene (B3416737) terephthalate (B1205515) (PET) and nylon. rsc.org

| Reactant 1 | Reactant 2 | Product Class |

| Diazotized Aromatic Amine | Indoline Derivative | Azo Disperse Dye |

This table illustrates the general reaction for the synthesis of indoline-based azo dyes.

Components for Polymeric Materials and Surface Modification

The indole and indoline moieties are also being explored as components in the synthesis of functional polymers. rsc.org The incorporation of these heterocyclic units into polymer backbones can impart unique electronic, optical, and thermal properties to the resulting materials. For instance, indole-based functional polymers with well-defined structures have been synthesized and have shown good thermal stability and fluorescence. rsc.org

Although direct polymerization of this compound itself is not commonly reported, its derivatives could be functionalized to create monomers suitable for polymerization. For example, the nitrogen atom could be modified with a polymerizable group, or the ester could be converted to a group capable of participating in polymerization reactions. These indole-containing polymers could find applications in organic electronics, sensors, and high-performance materials.

Furthermore, polymers containing indoline or indole groups can be used for surface modification. rsc.org Surface grafting, where polymer chains are covalently attached to a surface, is a powerful technique to tailor the surface properties of materials. frontiersin.org Polymers with indoline side chains could be grafted onto various substrates to alter their wettability, adhesion, and biocompatibility. While specific examples utilizing polymers derived from this compound for surface modification are not yet widely available, the general principles of polymer grafting suggest this as a promising area for future research. rsc.orgfrontiersin.org

| Polymer Type | Potential Application |

| Indole-based Polymers | Organic electronics, Sensors |

| Surface-grafted Indoline Polymers | Modified surface properties (wettability, adhesion) |

This table summarizes potential applications of polymers derived from indoline-based monomers.

Application in Chemical Probe and Reagent Development

The functional versatility of the this compound scaffold allows for its incorporation into a variety of specialized chemical tools, including molecular probes for research, novel catalytic reagents, and large combinatorial libraries for chemical screening.

This compound and related indole derivatives are fundamental starting materials for the synthesis of molecular probes used to investigate biological systems. These probes are designed to interact with specific targets or report on their local chemical environment.

One significant application is in the creation of radiolabeled compounds for metabolic imaging techniques like SPECT and PET. researchgate.net For instance, indole precursors can be synthetically modified to produce radiohalogenated tyrosine analogs, which are valuable as radiotracers for imaging. researchgate.net The synthesis can involve introducing a radioisotope, such as iodine-125, onto the indole ring system to create probes like [¹²⁵I]5-iodo-L-TIC(OH), which are prepared using organotin compounds as key intermediates. researchgate.net

Additionally, the indole scaffold is used to create fluorescent probes. The previously mentioned 5-carboxy indole-based spiropyran was used to explore interactions with bovine serum albumin (BSA), a model protein. mdpi.com Such studies, which often measure the quenching or enhancement of fluorescence upon binding, are a cornerstone of chemical biology research, allowing for the investigation of molecule-protein interactions without discussing the specific biological activity or downstream effects. mdpi.com

The indole and indoline frameworks are not only targets of synthesis but also play a role in the advancement of new catalytic methods. The reactivity of the indole ring system makes it an excellent substrate for testing and optimizing novel chemical transformations. For example, a novel magnesium metal-catalyzed synthesis of 5-ethyl-1H-indole has been developed, showcasing an alternative and high-yield approach for modifying the 5-position of the indole ring. researchgate.net

Furthermore, the synthesis of functionalized indoles often relies on the development of specialized catalytic procedures. The Nenitzescu indole synthesis, a classic method for preparing 5-hydroxyindoles, has been advanced through the application of Lewis acid catalysts. mdpi.com These catalysts improve the efficiency and applicability of the reaction, which involves the condensation of enamines and quinones. mdpi.com By serving as a core scaffold in these methodological studies, derivatives of this compound contribute to the broader expansion of the synthetic chemist's toolkit.

Combinatorial chemistry is a powerful strategy for discovering new molecules with desired properties by synthesizing and screening large numbers of compounds, known as libraries. The this compound scaffold is well-suited for this purpose due to its modifiable structure. The presence of functional handles, such as the secondary amine and the ester group, allows for the systematic introduction of diverse chemical substituents.

Researchers have designed and synthesized libraries of indoline-based compounds to explore structure-activity relationships (SAR). nih.govacs.org In one such effort, an initial hit compound from an in-house library, an indoline derivative, guided the design of a second, more focused library of analogues. nih.govacs.org This approach involves decorating the core indoline structure at various positions to create a collection of related but structurally distinct molecules. nih.govacs.org Similarly, a small library of potentially bioactive 3,4-dihydro-1H- mdpi.comchemimpex.comoxazino[4,3-a]indoles was efficiently synthesized starting from ethyl 1H-indole-2-carboxylates, demonstrating how a common indole precursor can be used to generate structural diversity. nih.gov These libraries are then screened in assays to identify compounds with interesting properties, accelerating the discovery process in materials science and medicinal chemistry.

Emerging Research Directions and Future Prospects for Ethyl Indoline 5 Carboxylate Chemistry

Development of Highly Efficient and Sustainable Synthetic Pathways

The synthesis of indoline (B122111) scaffolds has traditionally relied on the reduction of corresponding indoles. However, contemporary research is focused on developing more direct, efficient, and environmentally benign synthetic routes. Future pathways for synthesizing ethyl indoline-5-carboxylate and its derivatives are expected to align with the principles of green chemistry, emphasizing atom economy, reduced waste, and the use of sustainable reagents and reaction conditions.

One promising approach is the application of microwave-assisted organic synthesis (MAOS). scielo.br This technique has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of various heterocyclic compounds, including indole-2-carboxylic acid esters. scielo.br The use of ionic liquids as recyclable reaction media in conjunction with microwave irradiation presents a particularly sustainable strategy. scielo.br Another avenue of exploration is the development of one-pot or tandem reactions that minimize intermediate purification steps, thereby saving time, solvents, and resources. For instance, methods for the direct preparation of 5-substituted indole (B1671886) derivatives from ethyl 5-substituted indole-2-carboxylates using acid mixtures without intermediate hydrolysis steps have been explored. google.com

Furthermore, the use of biocatalysis and flow chemistry are emerging as powerful tools for sustainable synthesis. Enzymatic reactions can offer high selectivity under mild conditions, while continuous flow processes can provide better control over reaction parameters, leading to higher yields and purity with reduced environmental impact. The development of such methods for the large-scale production of this compound would be a significant advancement.

Table 1: Comparison of Synthetic Methodologies for Indole/Indoline Synthesis

| Methodology | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. | Rapid and efficient synthesis of the indoline core and its derivatives. | scielo.br |

| One-Pot Reactions | Increased efficiency, reduced waste from intermediate purification. | Streamlined synthesis from simple precursors in a single reaction vessel. | google.com |

| Flow Chemistry | Precise control over reaction conditions, improved safety, ease of scalability. | Continuous and scalable production with high purity. | N/A |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild reaction conditions. | Enantioselective synthesis of chiral indoline derivatives. | N/A |

Advanced Computational Design for Rational Molecular Engineering

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational methods are expected to play a crucial role in the rational design of novel molecules with tailored properties. Techniques such as molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations can provide valuable insights into the interactions of indoline derivatives with biological targets or their properties in materials.

Molecular modeling studies have been successfully employed to understand the binding modes of indole derivatives with protein active sites. For example, the binding of ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate with the survivin protein has been investigated to explain its biological activity. researchgate.net Similar approaches can be applied to this compound derivatives to guide the design of potent enzyme inhibitors or receptor ligands.

DFT calculations can be used to predict the electronic properties, reactivity, and spectral characteristics of novel indoline compounds. mdpi.comresearchgate.net This information is vital for designing molecules with specific optical or electronic properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors. researchgate.net By predicting properties before synthesis, computational design can significantly reduce the time and cost associated with experimental research.

Table 2: Computational Methods in Indoline Chemistry

| Computational Method | Application | Potential Insights for this compound | References |

|---|---|---|---|

| Molecular Docking | Predicting the binding orientation of a molecule to a target protein. | Identification of potential biological targets and design of potent inhibitors. | researchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure, HOMO-LUMO energies, and molecular electrostatic potential. | Understanding reactivity, predicting spectral properties, and designing materials with desired electronic characteristics. | mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time. | Assessing the stability of ligand-protein complexes and understanding conformational changes. | mdpi.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The functionalization of the indoline core is key to unlocking its full potential. Future research will likely focus on exploring novel reactivity patterns and developing unprecedented transformations to create a diverse range of derivatives from this compound. The presence of multiple reactive sites—the nitrogen atom, the aromatic ring, and the ester group—offers ample opportunities for chemical modification.

Recent advancements in C-H functionalization reactions provide a powerful tool for the direct modification of the indoline scaffold without the need for pre-functionalized starting materials. beilstein-journals.org Palladium-catalyzed C-H alkoxycarbonylation of indole derivatives is one such example that could be adapted for this compound. beilstein-journals.org Furthermore, the development of regioselective functionalization methods will be crucial. For instance, methods for the regioselective iodination of ethyl 1H-indole-2-carboxylate have been reported, which could potentially be applied to the 5-carboxylate isomer to introduce a handle for further cross-coupling reactions. researchgate.net

Alkylation of the indole nitrogen is a common strategy for introducing structural diversity. mdpi.comnih.gov Exploring a wider range of alkylating agents and reaction conditions for this compound can lead to novel derivatives with interesting biological or material properties. nih.gov Additionally, transformations of the ester group, such as hydrolysis followed by amide coupling or reduction to an alcohol, can provide access to a variety of functional groups.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry